896683-84-4 (Racemate)

Vue d'ensemble

Description

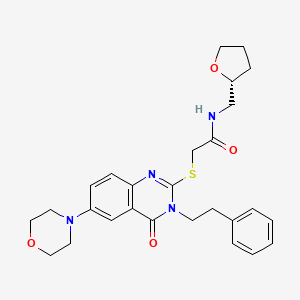

“896683-84-4 (Racemate)” is a product that is not intended for human or veterinary use but for research purposes only. It is also known as BC-1471 . It is a selective antagonist of deubiquitinase STAM-binding protein (STAMBP) which decreases NALP7 protein levels and suppresses IL-1β release after TLR agonism .

Synthesis Analysis

The synthesis of “896683-84-4 (Racemate)” involves complex chemical processes . The exact synthesis process is not detailed in the retrieved information.

Molecular Structure Analysis

The molecular formula of “896683-84-4 (Racemate)” is C27H32N4O4S . The exact mass is 508.21 and the molecular weight is 508.64 .

Applications De Recherche Scientifique

Drug Chirality and Clinical Significance : Racemic mixtures, which include about 1 in 4 therapeutic agents, often have enantiomers with different pharmacodynamic and pharmacokinetic profiles. The use of single enantiomers can have clinical advantages like improved therapeutic profiles, reduced drug interactions, and simplified pharmacokinetics. This is crucial in understanding the pharmacological effects of drugs administered as racemates (Hutt & Tan, 2012).

Preparative Resolution for Chiroptical Properties : The resolution of racemates to study their chiroptical properties is essential. This research demonstrates that techniques like circular dichroic (CD) spectroscopy are more accurate than the angle of rotation for determining the optical purity of enantiomers and nonracemic mixtures (Thunberg et al., 2002).

Racemates and Enantiomers in Drug Development : Over 400 drugs are administered as racemates, which usually contain an ‘inactive’ isomer. The pharmacokinetic parameters based on racemic drugs can be questionable due to stereoselective differences (Fassihi, 1993).

Chromatographic Resolution in Pharmaceutical Research : Chromatographic resolution of racemates is a standard approach for generating enantiomers in pharmaceutical R&D. This paper discusses batch and simulated moving bed chromatographic resolution of a pharmaceutical racemate (Miller et al., 2003).

Racemic DNA Crystallography : The study of racemic DNA crystallography reveals the propensity of racemic DNA mixtures to form racemic crystals. This approach has advantages in understanding various DNA sequences and conformations (Mandal et al., 2014).

Enzymes in the Synthesis of Chiral Drugs : The use of enzymes in synthesizing and modifying optically pure drugs is highlighted. The majority of synthetic chiral drugs are marketed as racemates, but this is changing with advances in biocatalytic methods (Margolin, 1993).

Discovery of a Solid Solution of Enantiomers : This research discovered a solid solution (mixed crystal) of enantiomers in a racemate-forming system. It demonstrates how cross-nucleation can be used for discovering and engineering crystalline materials (Huang et al., 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of the compound 896683-84-4, also known as BC-1471, is the STAM-binding protein (STAMBP), a deubiquitinase . STAMBP plays a crucial role in cellular processes such as signal transduction and protein degradation .

Mode of Action

BC-1471 interacts with its target, STAMBP, by inhibiting its deubiquitinase activity . This inhibition disrupts the interaction between STAMBP and Ub-NALP7, a protein complex involved in the regulation of inflammatory responses .

Biochemical Pathways

The inhibition of STAMBP by BC-1471 affects the NALP7 inflammasome pathway . The NALP7 inflammasome is a multiprotein complex that regulates the production of pro-inflammatory cytokines. By inhibiting STAMBP, BC-1471 decreases the levels of NALP7, thereby suppressing the activity of the inflammasome .

Result of Action

The inhibition of STAMBP by BC-1471 results in a decrease in NALP7 protein levels and a suppression of interleukin-1β (IL-1β) release after Toll-like receptor (TLR) agonism . IL-1β is a pro-inflammatory cytokine, and its suppression can help manage inflammatory conditions.

Analyse Biochimique

Biochemical Properties

896683-84-4 (Racemate) plays a crucial role in biochemical reactions by inhibiting the activity of STAM-binding protein (STAMBP). This inhibition disrupts the interaction between STAMBP and ubiquitin, specifically targeting the deubiquitination process. The compound has an IC50 value of 0.33 µM, indicating its potency as an inhibitor . By blocking STAMBP-mediated deubiquitination of ubiquitinated NACHT, LRR, and PYD domains-containing protein 7 (NALP7), 896683-84-4 (Racemate) decreases the abundance of endogenous NALP7 in THP-1 cells . This selective inhibition does not affect other related proteins such as NALP6, NALP3, ASC, or pro-caspase-1 .

Cellular Effects

896683-84-4 (Racemate) exerts significant effects on various types of cells and cellular processes. In THP-1 monocyte/macrophages, peripheral blood mononuclear cells (PBMCs), and lung organ cultures, the compound suppresses the release of interleukin-1β (IL-1β) following Toll-like receptor (TLR) agonism . This suppression is achieved by decreasing the levels of NALP7, which is involved in the inflammasome pathway. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a modulator of inflammatory responses.

Molecular Mechanism

The molecular mechanism of 896683-84-4 (Racemate) involves its binding interactions with STAMBP, leading to the inhibition of its deubiquitinase activity. By preventing the deubiquitination of ubiquitinated NALP7, the compound stabilizes NALP7 and enhances its degradation via the endolysosomal pathway . This mechanism results in the suppression of IL-1β release, which is a key mediator of inflammation. The compound’s ability to modulate the activity of STAMBP and its downstream effects on NALP7 and IL-1β release underscores its therapeutic potential in inflammatory diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 896683-84-4 (Racemate) have been observed to change over time. The compound exhibits stability when stored as a solid powder at -20°C for up to 12 months and at 4°C for up to 6 months . In solution, it remains stable at -80°C for 6 months and at -20°C for 6 months . Long-term studies have shown that the compound maintains its inhibitory effects on STAMBP and its downstream targets, with no significant degradation observed over the study period . These findings suggest that 896683-84-4 (Racemate) is a reliable tool for long-term biochemical research.

Dosage Effects in Animal Models

In animal models, the effects of 896683-84-4 (Racemate) vary with different dosages. Studies have shown that the compound exhibits dose-dependent inhibition of STAMBP activity, with higher doses leading to more pronounced effects . At high doses, the compound may exhibit toxic or adverse effects, including potential off-target interactions and cytotoxicity . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

896683-84-4 (Racemate) is involved in metabolic pathways related to the deubiquitination process. The compound interacts with STAMBP, inhibiting its activity and preventing the deubiquitination of ubiquitinated NALP7 . This inhibition affects the metabolic flux of the ubiquitin-proteasome system, leading to changes in the levels of ubiquitinated proteins and their downstream effects on cellular processes . The compound’s impact on metabolic pathways highlights its potential as a modulator of protein homeostasis.

Transport and Distribution

The transport and distribution of 896683-84-4 (Racemate) within cells and tissues involve interactions with transporters and binding proteins. The compound is transported into cells via passive diffusion and is distributed within the cytoplasm . It interacts with STAMBP in the cytoplasm, leading to its inhibitory effects on deubiquitination . The compound’s localization within the cytoplasm ensures its accessibility to its target protein, STAMBP, and its downstream effects on cellular processes.

Subcellular Localization

896683-84-4 (Racemate) exhibits subcellular localization within the cytoplasm, where it interacts with STAMBP and exerts its inhibitory effects . The compound’s localization is influenced by its chemical properties, including its solubility and binding affinity for STAMBP . The subcellular localization of 896683-84-4 (Racemate) ensures its effective inhibition of STAMBP and its downstream effects on the deubiquitination process and inflammatory responses.

Propriétés

IUPAC Name |

2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanyl-N-[[(2R)-oxolan-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O4S/c32-25(28-18-22-7-4-14-35-22)19-36-27-29-24-9-8-21(30-12-15-34-16-13-30)17-23(24)26(33)31(27)11-10-20-5-2-1-3-6-20/h1-3,5-6,8-9,17,22H,4,7,10-16,18-19H2,(H,28,32)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKRCJKXXVVAMV-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CNC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

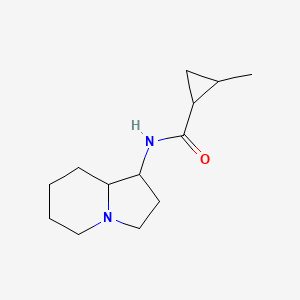

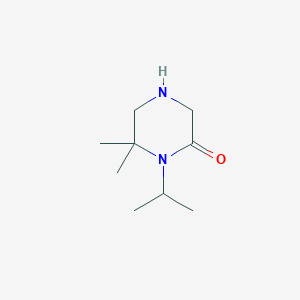

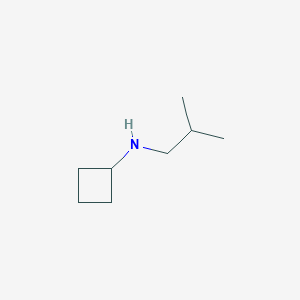

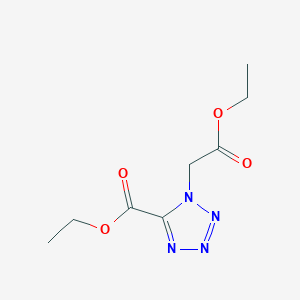

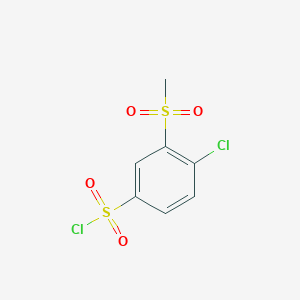

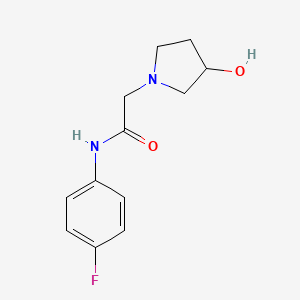

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide](/img/structure/B1489440.png)

![[Amino(3-chlorophenyl)methylidene]amino prop-2-enoate](/img/structure/B1489447.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1489454.png)